molecular formula C7H11NO B1380818 5-Azaspiro[2.5]octan-6-one CAS No. 1378599-96-2

5-Azaspiro[2.5]octan-6-one

Cat. No.: B1380818
CAS No.: 1378599-96-2
M. Wt: 125.17 g/mol
InChI Key: ARYDLMLJXBSNSJ-UHFFFAOYSA-N
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Description

5-Azaspiro[25]octan-6-one is a nitrogen-containing heterocyclic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[2.5]octan-6-one can be achieved through several methods. One common approach involves the annulation of cyclopentane rings or four-membered rings . Another method includes the electrochemical cascade assembling of heterocyclic ketones and two molecules of malononitrile.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound’s synthesis typically involves standard organic synthesis techniques, including the use of appropriate catalysts and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[2.5]octan-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Mechanism of Action

The mechanism of action of 5-Azaspiro[2.5]octan-6-one involves its interaction with molecular targets through electrophilic amination. This compound acts as a selective electrophilic aminating agent for nucleophiles, including nitrogen, sulfur, carbon, and oxygen nucleophiles. This interaction suggests that the compound can modify various molecular targets, leading to its diverse applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Azaspiro[2.5]octan-6-one stands out due to its specific spiro structure, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials.

Properties

IUPAC Name

5-azaspiro[2.5]octan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-6-1-2-7(3-4-7)5-8-6/h1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYDLMLJXBSNSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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